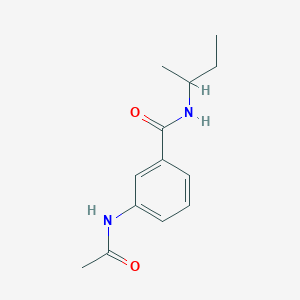![molecular formula C15H22N2O3 B269246 4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B269246.png)
4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide, also known as DMAPA, is a chemical compound with potential applications in scientific research. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
作用機序
The mechanism of action of 4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide is not fully understood. However, it has been proposed that this compound may interact with proteins and enzymes involved in DNA replication and repair, leading to the inhibition of cancer cell growth. 4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of DNA polymerase, an enzyme involved in DNA replication. 4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide has also been shown to induce oxidative stress in cancer cells, leading to their death. In addition, 4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase, which is involved in DNA repair.
実験室実験の利点と制限
One advantage of using 4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide in lab experiments is its potential as a fluorescent probe for detecting protein-protein interactions. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer research. However, one limitation of using 4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide in lab experiments is its potential toxicity, as this compound has been shown to induce oxidative stress in cells.
将来の方向性
There are a number of future directions for research on 4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide. For example, further studies are needed to fully understand the mechanism of action of this compound. Additionally, more research is needed to determine the potential applications of 4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide in cancer research and other areas of scientific research. Finally, future studies should focus on developing safer and more effective methods of synthesizing 4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide.
合成法
4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide can be synthesized through various methods, including the reaction of 4-aminobenzamide with 2,2-dimethylpropanoic anhydride and 2-methoxyethanamine in the presence of a base. Another method involves reacting 4-nitrobenzamide with 2,2-dimethylpropanoic anhydride and reducing the resulting compound with hydrogen gas in the presence of a palladium catalyst. 4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide can also be synthesized through the reaction of 4-aminobenzamide with 2,2-dimethylpropanoic acid chloride and 2-methoxyethanamine in the presence of a base.
科学的研究の応用
4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide has been studied for its potential applications in scientific research, including its use as a fluorescent probe for detecting protein-protein interactions. This compound has also been used in the development of biosensors for detecting DNA damage. Additionally, 4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide has been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
製品名 |
4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide |
|---|---|
分子式 |
C15H22N2O3 |
分子量 |
278.35 g/mol |
IUPAC名 |
4-(2,2-dimethylpropanoylamino)-N-(2-methoxyethyl)benzamide |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)14(19)17-12-7-5-11(6-8-12)13(18)16-9-10-20-4/h5-8H,9-10H2,1-4H3,(H,16,18)(H,17,19) |
InChIキー |
MOKLUKDQEWLCRY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCOC |
正規SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(4-chlorophenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269163.png)

![2-(4-methylphenoxy)-N-[4-(propionylamino)phenyl]propanamide](/img/structure/B269168.png)
![2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B269171.png)
![3-{[(2-chlorophenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B269174.png)
![3-[(anilinocarbonyl)amino]-N-propylbenzamide](/img/structure/B269175.png)
![3-[(anilinocarbonyl)amino]-N-ethyl-N-phenylbenzamide](/img/structure/B269177.png)
![4-[(anilinocarbonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B269178.png)
![4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide](/img/structure/B269181.png)
![3-[(2,2-dimethylpropanoyl)amino]-N,N-diethylbenzamide](/img/structure/B269183.png)
![N-[3-(acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B269184.png)
![3-[(anilinocarbonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B269185.png)
![3-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B269186.png)
![4-[(anilinocarbonyl)amino]-N-(tert-butyl)benzamide](/img/structure/B269187.png)